1-(5-Chlorothiophen-2-yl)-3-ethoxyprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chlorothiophen-2-yl)-3-ethoxyprop-2-en-1-one is a chalcone derivative, a class of compounds known for their diverse biological activities and synthetic utility Chalcones are characterized by the presence of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
The synthesis of 1-(5-Chlorothiophen-2-yl)-3-ethoxyprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base or acid catalyst. For this compound, the reaction involves 5-chlorothiophene-2-carbaldehyde and 3-ethoxyacetophenone. The reaction is usually performed in an ethanol solution with potassium hydroxide as the base catalyst at room temperature . Industrial production methods may involve microwave-assisted synthesis to increase reaction rates and yields .
Chemical Reactions Analysis
1-(5-Chlorothiophen-2-yl)-3-ethoxyprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated alcohols.
Substitution: The chlorinated thiophene ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines
Scientific Research Applications
1-(5-Chlorothiophen-2-yl)-3-ethoxyprop-2-en-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-Chlorothiophen-2-yl)-3-ethoxyprop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system acts as a Michael acceptor, allowing it to undergo nucleophilic addition reactions with biological nucleophiles. This interaction can lead to the inhibition of enzymes and other proteins involved in disease pathways . Additionally, the chlorinated thiophene ring may contribute to its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
1-(5-Chlorothiophen-2-yl)-3-ethoxyprop-2-en-1-one can be compared with other chalcone derivatives, such as:
1-(5-Bromothiophen-2-yl)-3-ethoxyprop-2-en-1-one: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
1-(5-Chlorothiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one: Contains a methoxy group on the phenyl ring, potentially altering its chemical and biological properties.
1-(5-Chlorothiophen-2-yl)-3-(2-methylphenyl)prop-2-en-1-one: Features a methyl group on the phenyl ring, which may influence its reactivity and applications.
Properties
Molecular Formula |
C9H9ClO2S |
---|---|
Molecular Weight |
216.68 g/mol |
IUPAC Name |
(E)-1-(5-chlorothiophen-2-yl)-3-ethoxyprop-2-en-1-one |
InChI |
InChI=1S/C9H9ClO2S/c1-2-12-6-5-7(11)8-3-4-9(10)13-8/h3-6H,2H2,1H3/b6-5+ |
InChI Key |
VKZSQUBHCILZLT-AATRIKPKSA-N |
Isomeric SMILES |
CCO/C=C/C(=O)C1=CC=C(S1)Cl |
Canonical SMILES |
CCOC=CC(=O)C1=CC=C(S1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.